molecular formula C16H24N2O2 B15322651 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B15322651
M. Wt: 276.37 g/mol
InChI Key: QIZKNUGAJQZRQQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-methylphenyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3

InChI Key

QIZKNUGAJQZRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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